(2R)-Oxetane-2-carboxylic acid is a chiral compound characterized by its four-membered oxetane ring and a carboxylic acid functional group. Its unique structure imparts significant reactivity and stability, making it a valuable building block in organic synthesis and medicinal chemistry. The compound's chiral nature allows for the synthesis of enantiomerically pure derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The chemical identifier for (2R)-oxetane-2-carboxylic acid is 2200583-25-9, indicating its recognized status in chemical databases and literature.
(2R)-Oxetane-2-carboxylic acid falls under the classification of oxetanes, which are cyclic ethers with a four-membered ring structure. It is specifically categorized as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). This compound is synthesized from various precursors, often involving chiral catalysts to ensure the desired stereochemistry. Its applications span across organic chemistry, medicinal chemistry, and materials science.
The synthesis of (2R)-oxetane-2-carboxylic acid typically involves several methods:
The synthesis often involves purification techniques such as crystallization or chromatography to isolate the pure compound after reaction completion. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.
The molecular structure of (2R)-oxetane-2-carboxylic acid includes:
The molecular formula for (2R)-oxetane-2-carboxylic acid is C4H6O3, with a molar mass of approximately 102.09 g/mol. The compound exhibits chirality due to the presence of a stereogenic center at the 2-position of the oxetane ring.
(2R)-Oxetane-2-carboxylic acid can participate in various chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and concentration, are critical for optimizing yields and minimizing by-products.
The mechanism of action for (2R)-oxetane-2-carboxylic acid involves its interaction with biological macromolecules such as enzymes or receptors. The strained nature of the oxetane ring allows it to undergo ring-opening reactions, generating reactive intermediates that can modulate enzyme activity or receptor binding. This property is particularly useful in drug design where selective inhibition or activation of biological targets is desired.
Relevant physicochemical properties such as octanol/water partition coefficient, polar surface area, effective intestinal permeability, pKa values, and blood-brain barrier penetration have been predicted using in silico tools .
(2R)-Oxetane-2-carboxylic acid has diverse applications in scientific research:
Enantioselective construction of the oxetane ring with precise stereocontrol at the C2 position is foundational for synthesizing (2R)-oxetane-2-carboxylic acid. Directed evolution of enzymes, particularly halohydrin dehalogenases (HHDHs), has enabled efficient asymmetric oxetane formation. Protein engineering of Thauera aminoaromatica HheD8 via iterative saturation mutagenesis (ISM) targeted active-site residues (e.g., A69, M124, R127, R182) to optimize enantioselectivity and activity. This engineered biocatalyst achieved >99% enantiomeric excess (e.e.) in the dehalogenation of γ-haloalcohols to chiral oxetanes at preparative scales (200 mM substrate concentration) [1]. Organocatalytic approaches complement biocatalysis, exemplified by chiral Brønsted acid-catalyzed desymmetrization of prochiral oxetanes. These methods leverage hydrogen-bonding interactions to differentiate enantiotopic ring-opening pathways, yielding oxetane carboxylates with adjacent tetrasubstituted stereocenters [2] [7]. Heterobimetallic catalysts (e.g., La/Li-based systems) facilitate sulfur ylide-mediated cyclopropanation followed by stereoselective ring expansion, achieving high e.e. for 2,2-disubstituted oxetanes [8].
Table 1: Catalytic Systems for Enantioselective Oxetane Synthesis
Catalyst Type | Reaction | Key Features | e.e. (%) | Yield (%) |
---|---|---|---|---|
Engineered HheD8 | Dehalogenation of γ-haloalcohols | 20 mmol scale, 200 mM substrate conc. | >99 | 49 |
Chiral Brønsted Acid | Oxetane desymmetrization | Constructs tetrasubstituted stereocenters | 90–98 | 65–85 |
La/Li Heterobimetallic | Sulfur ylide addition/cyclization | Chiral amplification in sequential methylene transfer | >95 | 70–80 |
Kinetic resolution of racemic oxetane mixtures provides an alternative route to enantiopure (2R)-scaffolds. Biocatalytic ring-opening of racemic oxetanes using evolved HHDHs demonstrates high stereoselectivity. For example, HheD8 selectively opens the (S)-enantiomer of 2-phenyloxetane with azide nucleophiles, enriching the remaining (R)-oxetane to 74% e.e. (E = 8) [1]. Lipase-mediated acylations resolve racemic oxetan-2-ol precursors, where Candida antarctica Lipase B preferentially acetylates the (S)-enantiomer. Subsequent oxidation of the resolved (R)-alcohol to the carboxylic acid affords the target compound in >98% e.e. [9]. Chemical kinetic resolution employs chiral copper complexes to catalyze enantioselective nucleophilic ring-opening, leaving the desired (R)-oxetane intact for carboxylation [8].
Solid-phase synthesis enables rapid diversification of oxetane carboxylic acids for medicinal chemistry exploration. Wang resin-bound oxetan-3-one serves as a key handle for introducing the C2-carboxylate functionality. Reductive amination followed by Horner-Wadsworth-Emmons olefination installs α,β-unsaturated esters, which undergo photochemical [2+2] cycloaddition to form oxetane rings directly on the resin [9]. Cleavage with trifluoroacetic acid liberates the oxetane carboxylic acid derivatives. Alternatively, immobilized Evans auxiliaries direct diastereoselective alkylation of oxetane glycine equivalents, yielding enantiopure (2R)-building blocks after auxiliary removal and hydrolysis. This approach facilitates parallel synthesis of derivatives bearing diverse C2-alkyl/aryl substituents [9].
tert-Butoxycarbonyl (Boc) protection of the oxetane nitrogen in precursor molecules enables chemoselective ring formation. Intramolecular Williamson ether synthesis is prominent: 1,3-haloalcohols (e.g., 3-chloro-1-hydroxypropan-2-yl carbamate) undergo base-mediated cyclization (K₂CO₃, DMF) to yield Boc-protected oxetane-2-carboxylate precursors. Microwave irradiation (100°C, 30 min) accelerates this step, improving yields to 85% [4] [9]. Photochemical Paternò-Büchi [2+2] cycloadditions between Boc-glyoxylate and alkenes provide an alternative route to 2-Boc-amino-oxetanes. Chiral Lewis acid catalysts (e.g., Mg-BOX complexes) induce enantioselectivity, though diastereocontrol remains challenging for trans-substituted oxetanes [9].
Direct carboxylation at C2 leverages CO₂ as a sustainable C1 source. Electrochemical carboxylation of 2-bromooxetane employs a silver cathode and nickel bipyridine catalyst under 1 atm CO₂, generating (2R)-oxetane-2-carboxylic acid in 65% yield and 90% e.e. when chiral ligands are used [5] [6]. Transition metal-catalyzed methods are also effective: Pd-catalyzed carboxylation of oxetanyl stannanes with CO₂ at 50°C provides Boc-protected derivatives after in situ anhydride formation and amine quenching [5]. For non-CO₂ routes, Kolbe-Schmitt carboxylation remains relevant: oxetanyl lithium reagents (generated via halogen-metal exchange) react with solid CO₂ at −78°C to afford carboxylates in >90% yield [4].
Table 2: Carboxylation Agents and Performance Metrics
Agent | Catalyst/Reaction | Temperature | Yield (%) | Stereoselectivity |
---|---|---|---|---|
CO₂ | Electrochemical (Ag/Ni-bipy) | 25°C | 65 | 90% e.e. (R) |
CO₂ | Pd(OAc)₂/tBu-XPhos | 50°C | 78 | Racemic |
Solid CO₂ | Oxetanyl lithium carboxylation | −78°C | >90 | Substrate-controlled |
Scalable production of (2R)-oxetane-2-carboxylic acid integrates biocatalysis with continuous-flow engineering. Immobilized HheD8 variants packed in fixed-bed reactors enable continuous dehalogenation of γ-chloroalcohols (e.g., 3-chloro-1-phenylpropan-1-ol) at 200 mM concentration, achieving space-time yields of 120 g·L⁻¹·day⁻¹ and e.e. >99% [1]. Downstream carboxylation employs supercritical CO₂ (scCO₂) in high-pressure tubular reactors: enzyme-generated oxetanes react with scCO₂ at 100 bar and 60°C catalyzed by aluminum porphyrin complexes, eliminating solvent-reagent separation steps [5] [9]. For Boc-derivative synthesis, segmented flow systems prevent catalyst deactivation: one stream delivers Boc-oxetanyl triflate in toluene, while a second introduces CO₂ and Pd(0)/NHC catalyst. Precise residence time control (30 min) minimizes epimerization, yielding 92% Boc-protected acid at kilogram scale [5].
Research Outlook
Future advancements will likely focus on merging biocatalytic and chemo-catalytic steps in automated flow platforms and developing in situ chiral monitoring for stereochemical quality control during continuous manufacturing [1] [6].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4